molecular formula C16H11NO3 B11855577 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 832122-97-1

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B11855577
CAS No.: 832122-97-1
M. Wt: 265.26 g/mol
InChI Key: DWKXFZVHUDEBGY-UHFFFAOYSA-N
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Description

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound. It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzaldehyde with suitable reagents in the presence of a catalyst can lead to the formation of the quinoline core, which is then further functionalized to introduce the dioxolo ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline core, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets. For instance, it can inhibit topoisomerases, enzymes that regulate DNA topology, thereby interfering with DNA replication and transcription . This inhibition can lead to apoptosis in cancer cells, making it a potential antineoplastic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific dioxolo ring fusion, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its potential as a versatile compound in various research applications.

Properties

CAS No.

832122-97-1

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

8-phenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C16H11NO3/c18-16-7-11(10-4-2-1-3-5-10)12-6-14-15(20-9-19-14)8-13(12)17-16/h1-8H,9H2,(H,17,18)

InChI Key

DWKXFZVHUDEBGY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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